Rhodium acetate

Übersicht

Beschreibung

Rhodium acetate is a coordination compound with the formula Rh₂(AcO)₄, where AcO⁻ represents the acetate ion (CH₃CO₂⁻). This compound appears as a dark green powder and is slightly soluble in polar solvents, including water . It is widely studied as a transition metal carboxylate complex and is primarily used as a catalyst in various chemical reactions, such as cyclopropanation of alkenes .

Vorbereitungsmethoden

Rhodium acetate is typically synthesized by heating hydrated rhodium(III) chloride in a methanol-acetic acid mixture . The crude product obtained is the bis(methanol) complex, which can be easily desolvated to yield the final product . The reaction can be represented as follows: [ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 4\text{CH}_3\text{COOH} \rightarrow \text{Rh}_2(\text{AcO})_4 + 3\text{HCl} + 3\text{H}_2\text{O} ]

Analyse Chemischer Reaktionen

Rhodium acetate undergoes various types of chemical reactions, including:

Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.

Reduction: It is involved in hydrogenation reactions, reducing alkenes to alkanes.

Substitution: The acetate groups can be replaced by other carboxylates or ligands.

Common reagents and conditions used in these reactions include diazocarbonyl compounds for cyclopropanation and hydrogen gas for hydrogenation . Major products formed from these reactions include cyclopropanes, aldehydes, and alkanes .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Organic Synthesis

Rhodium acetate is widely recognized for its role as a catalyst in organic synthesis. Its ability to facilitate reactions under mild conditions with high chemo-selectivity makes it invaluable in producing complex organic molecules. Notably, it is used in:

- Hydrocarbon Oxidation: Rhodium(II) acetate catalyzes the oxidation of hydrocarbons using molecular oxygen, demonstrating efficiency in converting alkanes to alcohols or carbonyl compounds .

- Cisplatin Analogues: Research indicates that bimetallic this compound complexes exhibit antitumor activity comparable to cisplatin, suggesting potential in cancer therapy .

1.2 Photocatalysis

Recent advancements highlight this compound's role in photocatalytic processes, particularly in hydrogen production through water splitting. The compound is integrated into core-shell structured photocatalysts to enhance efficiency and stability under solar irradiation . This application is crucial for developing sustainable energy solutions.

Pharmaceutical Applications

This compound serves as a precursor for synthesizing various pharmaceutical compounds. Its use in asymmetric synthesis allows for the production of chiral molecules essential in drug development. For instance:

- Synthesis of Intermediates: this compound facilitates the synthesis of biologically active compounds such as aminothiazoles and thiadiazoles, which are important in developing new pharmaceuticals .

- Chiral Catalysis: The coordination complex of rhodium with ligands like BINAP is utilized for chiral synthesis, enhancing the production of enantiomerically pure drugs .

Industrial Applications

In industrial settings, this compound is employed for:

- Catalytic Carbonylation: It plays a critical role in the Monsanto process for producing acetic acid from methanol and carbon monoxide, showcasing its importance in chemical manufacturing .

- Emission Control: Rhodium compounds are integral to catalytic converters in vehicles, where they help reduce harmful emissions by converting nitrogen oxides into nitrogen and oxygen .

Data Table: Summary of this compound Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Hydrocarbon oxidation | High selectivity and efficiency |

| Pharmaceuticals | Synthesis of aminothiazoles | Essential for drug development |

| Photocatalysis | Hydrogen production via water splitting | Sustainable energy solution |

| Industrial Catalysis | Monsanto process for acetic acid production | Key role in chemical manufacturing |

| Emission Control | Catalytic converters | Reduces harmful vehicle emissions |

Case Studies

Case Study 1: Antitumor Activity of Bimetallic this compound

Research conducted by MV Shankar et al. demonstrated that bimetallic this compound complexes possess significant antitumor properties, comparable to traditional chemotherapeutic agents like cisplatin. This study emphasizes the potential of rhodium-based compounds in developing new cancer therapies .

Case Study 2: Photocatalytic Hydrogen Production

A study from the Harbin Institute of Technology highlighted how incorporating ultrathin layers of lithium acetate with this compound significantly improved the efficiency of polymer bulk-heterojunction solar cells, paving the way for advancements in renewable energy technologies .

Wirkmechanismus

Rhodium acetate acts as a catalyst by forming a dirhodium complex with a “paddle wheel” structure . One rhodium center functions as the binding site for carbenes or nitrenes, while the other acts as an electron sink, increasing the electrophilicity of the carbene moiety . This complex facilitates various reactions, such as C-H insertion and cyclopropanation, through concerted mechanisms involving three-centered transition states .

Vergleich Mit ähnlichen Verbindungen

Rhodium acetate is often compared with other transition metal acetates, such as copper(II) acetate and chromium(II) acetate . While these compounds share similar structures, this compound exhibits higher reactivity and catalytic efficiency in many reactions . Its ability to bind a variety of Lewis bases and catalyze a wide range of reactions makes it unique among its counterparts .

Similar Compounds

- Copper(II) acetate

- Chromium(II) acetate

This compound’s versatility and efficiency in catalysis highlight its significance in both academic research and industrial applications.

Biologische Aktivität

Rhodium acetate, specifically rhodium(II) acetate, has garnered attention in biological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and interactions with biological molecules.

Overview of this compound

Rhodium(II) acetate is a coordination compound with the formula . It is known for its catalytic properties and has been investigated for its antitumor activity, particularly against certain types of cancer cells. The compound exhibits a range of biological activities that are relevant to medicinal chemistry and biochemistry.

Mechanisms of Biological Activity

-

Antitumor Activity :

- Rhodium(II) acetate has demonstrated carcinostatic activity in various studies. For instance, it has been shown to inhibit tumor growth in Swiss mice bearing Ehrlich ascites tumors. The compound is metabolized into rhodium and acetate ionic species shortly after administration, with significant accumulation in the liver and minimal excretion through urine .

- The compound's mechanism involves the incorporation of rhodium into tumor cells, which may alter cellular processes leading to reduced tumor proliferation.

-

Protein Interactions :

- This compound forms adducts with proteins, including human serum albumin (HSA) and various enzymes. These interactions often involve oxidation processes that convert rhodium(II) to rhodium(III), affecting protein structure and function .

- Studies have indicated that rhodium complexes can bind to amino acids and peptides through specific side chains, influencing enzymatic activities and potentially leading to therapeutic effects .

- Catalytic Properties :

Metabolism and Distribution

The metabolism of this compound has been studied extensively:

- Following intraperitoneal injection in mice, the compound is rapidly metabolized, with significant distribution observed in the blood plasma and liver tissues. Notably, only a small fraction is excreted via urine within 24 hours post-administration .

- The breakdown products include both free rhodium ions and acetate ions, which play critical roles in the compound's biological effects.

Study 1: Antitumor Efficacy

- Objective : To evaluate the antitumor effects of rhodium(II) acetate on Ehrlich ascites tumors.

- Methods : Mice were treated with varying doses of rhodium(II) acetate, and tumor size was measured over time.

- Results : Significant reduction in tumor size was observed at higher doses, indicating a dose-dependent response.

Study 2: Protein Binding Dynamics

- Objective : To investigate the binding affinity of rhodium(II) acetate with serum proteins.

- Methods : Binding assays were conducted using HSA and other proteins.

- Results : High-affinity binding was noted, particularly involving thiol groups in cysteine residues, suggesting potential implications for drug delivery systems .

Data Summary

| Property | Observation |

|---|---|

| Carcinostatic Activity | Effective against Ehrlich ascites tumors |

| Metabolism | Rapid breakdown; primary deposition in liver |

| Excretion | Minimal urinary excretion (5% within 24 hours) |

| Protein Binding | High-affinity interactions with serum proteins |

Eigenschaften

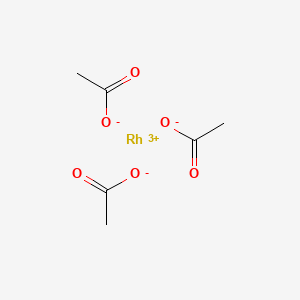

IUPAC Name |

rhodium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Rh/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOOVMQUISJERI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067178 | |

| Record name | Acetic acid, rhodium(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26105-49-7, 42204-14-8 | |

| Record name | Acetic acid, rhodium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026105497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, rhodium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, rhodium(3+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rhodium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.